2-(Trifluoromethyl)azepane hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Trifluoromethyl)azepane hydrochloride is a chemical compound with the molecular formula C7H12F3N·HCl. It is a derivative of azepane, a seven-membered nitrogen-containing heterocycle, with a trifluoromethyl group attached to the second carbon atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
One efficient method for the selective preparation of trifluoromethyl-substituted azepane derivatives is through a Cu(I)-catalyzed tandem amination/cyclization reaction of functionalized allenynes with primary and secondary amines . This method allows for the formation of the azepane ring with the trifluoromethyl group in a single step, under mild reaction conditions.
Industrial Production Methods
Industrial production of 2-(Trifluoromethyl)azepane hydrochloride may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as crystallization and recrystallization are employed to obtain high-purity this compound suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
2-(Trifluoromethyl)azepane hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the trifluoromethyl group to other functional groups.
Substitution: The trifluoromethyl group can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or nucleophiles can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce derivatives with different functional groups .
Scientific Research Applications
2-(Trifluoromethyl)azepane hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the development of materials with unique properties, such as fluorinated polymers and coatings
Mechanism of Action
The mechanism of action of 2-(Trifluoromethyl)azepane hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and enzymes. The azepane ring can act as a scaffold for binding to various receptors and enzymes, modulating their activity and leading to desired biological effects .
Comparison with Similar Compounds
Similar Compounds
Azepane: The parent compound without the trifluoromethyl group.
2-Methylazepane: A similar compound with a methyl group instead of a trifluoromethyl group.
2-(Difluoromethyl)azepane: A compound with a difluoromethyl group.
Uniqueness
2-(Trifluoromethyl)azepane hydrochloride is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. The trifluoromethyl group enhances the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
2-(trifluoromethyl)azepane;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12F3N.ClH/c8-7(9,10)6-4-2-1-3-5-11-6;/h6,11H,1-5H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNYAGOHOVJJDSI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(NCC1)C(F)(F)F.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClF3N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.